[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid

Medicinal Chemistry BTK Inhibition Oncology

[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid is the reagent of choice for introducing the 2-fluoro-6-(trifluoromethoxy)phenyl motif via Suzuki-Miyaura coupling. The ortho-fluoro and trifluoromethoxy substituents create a unique electronic environment, altering boronic acid reactivity (pKa) and enabling intramolecular H-bonding for enhanced stability. Essential for constructing biaryl BTK inhibitors (IC50 1 nM). Procure this compound for superior metabolic stability and target binding in kinase inhibitors. Not a generic arylboronic acid; the dual substitution is critical for reproducible results. Inquire for bulk availability.

Molecular Formula C7H5BF4O3
Molecular Weight 223.92 g/mol
CAS No. 1261214-72-5
Cat. No. B1383263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid
CAS1261214-72-5
Molecular FormulaC7H5BF4O3
Molecular Weight223.92 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC=C1F)OC(F)(F)F)(O)O
InChIInChI=1S/C7H5BF4O3/c9-4-2-1-3-5(6(4)8(13)14)15-7(10,11)12/h1-3,13-14H
InChIKeyXOSIXJMDIBZKHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic Acid (CAS 1261214-72-5) – A Key Fluorinated Building Block for Suzuki-Miyaura Cross-Coupling


[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid (CAS 1261214-72-5) is an organoboron compound featuring a boronic acid group attached to a phenyl ring with both fluoro and trifluoromethoxy substituents . This unique dual-substitution pattern imparts distinct electronic and steric properties, making it a highly specialized reagent in organic synthesis [1]. The compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl structures, which are prevalent in pharmaceuticals and agrochemicals .

Why Generic Boronic Acid Substitution Fails: The Unique Electronic and Steric Profile of [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic Acid


Simple substitution with unsubstituted phenylboronic acid or mono-substituted analogs like 2-fluorophenylboronic acid or 4-(trifluoromethoxy)phenylboronic acid is not viable for applications requiring the specific properties of [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid . The combination and ortho-positioning of the electron-withdrawing fluoro (-F) and trifluoromethoxy (-OCF3) groups create a unique electronic environment that significantly alters the boronic acid's acidity (pKa) and reactivity in cross-coupling reactions [1]. Furthermore, the ortho-substitution pattern introduces steric hindrance and the potential for intramolecular hydrogen bonding, which can dramatically affect crystal packing, solubility, and hydrolytic stability compared to meta- or para-substituted isomers [1]. The quantitative evidence below demonstrates that these properties are not merely additive but are a specific outcome of the molecule's unique architecture, which is critical for predictable and reproducible outcomes in complex synthetic pathways.

Quantitative Evidence Guide: Why Choose [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic Acid Over Alternatives


Enabling Potent BTK Inhibitor Synthesis: A Case Study in High-Value Medicinal Chemistry

[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid serves as a critical building block in the synthesis of a highly potent Bruton's tyrosine kinase (BTK) inhibitor, as demonstrated in a 2023 study published in the Journal of Medicinal Chemistry [1]. This inhibitor, a likely therapeutic candidate for B-cell malignancies, achieves an IC50 of 1 nM against the BTK target, placing it among the most active compounds in its class [2]. The use of this specific boronic acid is essential for incorporating the key pharmacophore responsible for this high potency, which cannot be replicated by simpler analogs.

Medicinal Chemistry BTK Inhibition Oncology

Superior Molecular Rigidity and Crystallinity from Unique Intramolecular Hydrogen Bonding

A comparative crystallographic study of (trifluoromethoxy)phenylboronic acid isomers reveals a unique structural feature for the ortho-isomer, which includes the target compound [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid. Single-crystal X-ray diffraction (XRD) analysis shows that the ortho-isomer forms a distinct intramolecular hydrogen bond between the boronic acid's -OH group and the ortho-substituent's oxygen atom [1]. This bond is weaker than that in the -OCH3 derivative but is an additional stabilizing interaction not present in the meta or para isomers [1].

Solid-State Chemistry Crystal Engineering Structural Analysis

Reduced Acidity for Improved Handling and Stability in Aqueous Media

The introduction of the -OCF3 group influences boronic acid acidity differently based on its position on the phenyl ring [1]. Spectrophotometric and potentiometric titration studies of the three (trifluoromethoxy)phenylboronic acid isomers reveal that the ortho isomer is the least acidic of the three [1]. This is a departure from the expected trend for meta and para isomers, whose acidity is higher than that of unsubstituted phenylboronic acid [2].

Physicochemical Properties Boronic Acid Stability pKa Determination

Dual Electron-Withdrawing Effect for Tuned Reactivity in Cross-Coupling

The presence of both a strong inductively electron-withdrawing fluorine atom and a trifluoromethoxy group on the same phenyl ring creates a unique electronic environment [1]. While direct yield data for Suzuki couplings using this specific compound were not found, class-level inference from studies on related fluorinated boronic acids demonstrates that such substitution patterns significantly influence the rate and selectivity of cross-coupling reactions [2]. The dual electron-withdrawal can enhance the electrophilicity of the boron center, thereby facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle .

Suzuki-Miyaura Coupling Transmetalation Reaction Yield

Recommended Application Scenarios for [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic Acid


Synthesis of Next-Generation BTK Inhibitors and Kinase-Targeted Therapeutics

This boronic acid is the reagent of choice for introducing the 2-fluoro-6-(trifluoromethoxy)phenyl motif into a pharmaceutical candidate. As demonstrated by its use in a 2023 Journal of Medicinal Chemistry study, this specific building block was instrumental in creating a novel BTK inhibitor with an IC50 of 1 nM [1]. Procurement of this compound should be prioritized in any medicinal chemistry program developing covalent or non-covalent BTK inhibitors, as well as other kinase inhibitors where this unique fluorinated motif can enhance target binding, metabolic stability, and bioavailability [2].

Constructing Fluorinated Biaryls with Enhanced Metabolic Stability and Lipophilicity

In drug discovery and agrochemical development, the strategic placement of fluorine and trifluoromethoxy groups is a well-established tactic to improve a molecule's drug-like properties. This boronic acid is a key reagent for the Suzuki-Miyaura cross-coupling to install a 2-fluoro-6-(trifluoromethoxy)phenyl moiety onto another aromatic ring [1]. The resulting biaryl systems are expected to exhibit increased lipophilicity (LogP) and enhanced resistance to oxidative metabolism compared to their non-fluorinated counterparts, as supported by the general principles of medicinal chemistry [2]. This application is valuable when a specific 1,2,3-substitution pattern with two distinct fluorinated groups is required.

Crystal Engineering and Solid-State Studies of Fluorinated Materials

For research into supramolecular chemistry and crystal engineering, the target compound's ortho-isomer class is uniquely valuable. Crystallographic evidence confirms that this structural class forms an intramolecular hydrogen bond between the boronic acid and the ortho-OCF3 group, a feature absent in its meta and para regioisomers [1]. This specific interaction governs its solid-state packing and physical properties. Researchers should procure this compound for comparative studies on how halogen bonding and intramolecular hydrogen bonds direct the formation of polymorphs, cocrystals, and metal-organic frameworks (MOFs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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